molecular formula C8H7Cl3O B1418712 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol CAS No. 886365-89-5

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol

Cat. No.: B1418712
CAS No.: 886365-89-5
M. Wt: 225.5 g/mol
InChI Key: PUOBBPFPSVWGGQ-UHFFFAOYSA-N
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Description

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol is an organic compound characterized by the presence of chlorine atoms attached to both the phenyl ring and the ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol typically involves the chlorination of 3,4-dichlorophenyl ethanol. One common method is the reaction of 3,4-dichlorophenyl ethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3,4-dichlorophenyl ethanol+SOCl2This compound+HCl+SO2\text{3,4-dichlorophenyl ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 3,4-dichlorophenyl ethanol+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-chloro-2-(3,4-dichloro-phenyl)acetaldehyde or 2-chloro-2-(3,4-dichloro-phenyl)acetone.

    Reduction: Formation of 2-chloro-2-(3,4-dichloro-phenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-(4-chloro-phenyl)-ethanol
  • 2-Chloro-2-(3,5-dichloro-phenyl)-ethanol
  • 2-Chloro-2-(2,4-dichloro-phenyl)-ethanol

Uniqueness

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure can result in different pharmacological and industrial properties compared to its analogs.

Properties

IUPAC Name

2-chloro-2-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOBBPFPSVWGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661373
Record name 2-Chloro-2-(3,4-dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-89-5
Record name β,3,4-Trichlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-(3,4-dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-(3,4-dichloro-phenyl)-ethanol
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